2-(3,4-Dihydroxyphenyl)cyclopropylamine hydrochloride
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Overview
Description
ASL-7003 is a dopamine analog with cardian stimulating properties.
Scientific Research Applications
Synthesis and Pharmacological Activity
2-(3,4-Dihydroxyphenyl)cyclopropylamine hydrochloride has been synthesized as part of research assessing the importance of conformational isomerism in the biological actions of dopamine. Studies have shown that this compound, in its E and Z isomers, possesses weak alpha-adrenergic agonist properties and exhibits cardiostimulatory effects similar to dopamine, although lacking renal dopaminergic activity (Erhardt, Gorczynski, & Anderson, 1979).
Synthetic Applications
Research has demonstrated the utility of primary cyclopropylamines, like 2-(3,4-Dihydroxyphenyl)cyclopropylamine hydrochloride, as intermediates in synthesizing constrained amino acid derivatives and pyrrolizidine analogues. These findings illustrate the compound's role in complex organic synthesis processes (Joosten, Vasse, Bertus, & Szymoniak, 2008).
Structural Studies and Isomerization
Studies on the synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes have highlighted the prevalence of cyclopropylamines in pharmaceuticals and agrochemicals. The research also observed that cyclopropylamine cis/trans-isomerization can be controlled by the presence of zinc halide salts and the addition of a polar aprotic cosolvent (West et al., 2019).
Cyclopropenone Oximes Reaction
Research into the reaction of cyclopropenone oximes with isocyanates has provided insights into the chemistry of related cyclopropylamine compounds. These studies contribute to understanding the broader reactivity patterns of cyclopropylamines in various chemical environments (Yoshida et al., 1988).
N-Dealkylation and Oxidation Studies
Investigations into the N-dealkylation of N-cyclopropylamine by horseradish peroxidase have provided important insights into the fate of the cyclopropyl group upon N-dealkylation. This research is crucial for understanding the metabolic pathways of cyclopropylamines and related compounds in biological systems (Shaffer, Morton, & Hanzlik, 2001).
properties
CAS RN |
67035-23-8 |
---|---|
Product Name |
2-(3,4-Dihydroxyphenyl)cyclopropylamine hydrochloride |
Molecular Formula |
C9H12ClNO2 |
Molecular Weight |
201.65 g/mol |
IUPAC Name |
4-[(1S,2R)-2-aminocyclopropyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c10-7-4-6(7)5-1-2-8(11)9(12)3-5;/h1-3,6-7,11-12H,4,10H2;1H/t6-,7+;/m0./s1 |
InChI Key |
ACHGAFSCURLACN-UOERWJHTSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)O)O.Cl |
SMILES |
C1C(C1N)C2=CC(=C(C=C2)O)O.Cl |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)O)O.Cl |
Appearance |
Solid powder |
Other CAS RN |
67035-23-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1,2-benzenediol, 4-(2-aminocyclopropyl)-, hydrochloride, trans-(+,--)- 1,2-benzenediol, 4-(2-aminocyclopropyl)-, hydrochloride, trans-(+--)- 2-(3,4-dihydroxyphenyl)cyclopropylamine.HCl ASL 7003 ASL 7003, hydrochloride, (cis)-(+-)-isomer ASL-7003 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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